molecular formula C18H23BrClNO3 B593612 25B-NB3OMe (hydrochloride)

25B-NB3OMe (hydrochloride)

Cat. No.: B593612
M. Wt: 416.7 g/mol
InChI Key: PJGABHGBTSZVAZ-UHFFFAOYSA-N
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Description

25B-NB3OMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class of chemicals. It is structurally categorized as a phenethylamine and is known for its potent hallucinogenic properties. The compound is an analytical reference standard and is primarily used in research and forensic applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

25B-NB3OMe (hydrochloride) acts as a potent full agonist for the 5HT2A receptor . It is structurally categorized as a phenethylamine . The most common biotransformations observed among this group of NBOMes include O-demethylations at the three methoxy groups, hydroxylations, and reduction at the amine group .

Cellular Effects

25B-NB3OMe (hydrochloride) has been found to increase dopamine, serotonin, and glutamate release in various brain regions . It also impacts short-term memory and locomotion, and may be anxiogenic . The changes in neurotransmitter levels may be related to 25B-NB3OMe’s affinity for the 5-HT2A receptor .

Molecular Mechanism

25B-NB3OMe (hydrochloride) exerts its effects at the molecular level primarily through its action as a potent full agonist for the 5HT2A receptor . This interaction with the 5HT2A receptor is believed to be responsible for its hallucinogenic properties .

Temporal Effects in Laboratory Settings

The duration of effects of 25B-NB3OMe (hydrochloride) lasts about 3–10 hours . The parent compound is rapidly cleared from the blood when used in the radiolabeled form in tracer doses .

Dosage Effects in Animal Models

In animal models, 25B-NB3OMe (hydrochloride) shows hallucinogenic activity in a wide range of doses . The low dose of 25B-NB3OMe (0.3 mg/kg) was potent in damaging DNA in the rat frontal cortex .

Metabolic Pathways

The major metabolic pathways of 25B-NB3OMe (hydrochloride) include mono- and bis-O-demethylation, hydroxylation at different positions, and combinations thereof, followed by glucuronidation, sulfation, and/or N-acetylation of primary metabolites .

Transport and Distribution

It is known that the compound easily passes across the blood-brain barrier and accumulates in the brain tissue .

Subcellular Localization

Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can diffuse across cell membranes and localize in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25B-NB3OMe (hydrochloride) involves several steps, starting with the preparation of the phenethylamine backbone. The key steps include:

    Bromination: The introduction of a bromine atom to the phenethylamine structure.

    Methoxylation: The addition of methoxy groups to the aromatic ring.

    N-Benzylation: The attachment of a benzyl group to the nitrogen atom.

The reaction conditions typically involve the use of organic solvents such as methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 25B-NB3OMe (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often produced in crystalline form and is stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

25B-NB3OMe (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various amines .

Scientific Research Applications

25B-NB3OMe (hydrochloride) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25B-NB3OMe (hydrochloride) is unique due to its specific substitution pattern, which includes a bromine atom and methoxy groups. This structural configuration results in a high affinity for serotonin receptors, making it a valuable tool for research in neuropharmacology and toxicology .

Biological Activity

25B-NB3OMe (hydrochloride) is a synthetic compound that belongs to the NBOMe family, which are derivatives of phenethylamines and known for their potent hallucinogenic effects. This compound is closely related to 2C-B and other NBOMe analogs, exhibiting significant activity at serotonin receptors, particularly the 5-HT2A receptor. Understanding its biological activity is crucial for assessing its pharmacological effects, toxicity, and potential therapeutic applications.

25B-NB3OMe acts primarily as a full agonist at the 5-HT2A receptor , which is implicated in the modulation of mood, perception, and cognition. The activation of this receptor leads to various neurophysiological effects, including hallucinations and altered sensory perception. Additionally, it interacts with other serotonin receptors, contributing to its complex pharmacological profile.

Key Receptor Interactions

  • 5-HT2A : Major receptor for hallucinogenic effects.
  • 5-HT2B : Associated with cardiotoxicity and valvular heart disease upon prolonged use.
  • Adrenergic α1 : Contributes to stimulant-type cardiovascular effects.

Biological Activity Data

Parameter Value/Description
Duration of Effects 3–10 hours
Potency at 5-HT2A Potent full agonist
Toxicity Indicators Hallucinations, agitation, tachycardia
Common Adverse Effects Hyperthermia, hypertension, rhabdomyolysis

Toxicological Studies

Research has documented several cases of toxicity associated with 25B-NB3OMe use. A notable study reported adverse effects in ten patients, highlighting symptoms such as:

  • Hallucinations
  • Violent agitation
  • Mydriasis (dilated pupils)
  • Tachycardia (increased heart rate)
  • Hyperthermia (elevated body temperature)

The majority of these patients required sedation with benzodiazepines due to severe agitation. Peak plasma concentrations ranged from 0.7 to 10.1 ng/ml, indicating a significant presence in the bloodstream during episodes of toxicity .

Case Studies

  • Case Series Report (2015) : This report detailed a cluster of ten patients who experienced severe adverse effects after using 25B-NB3OMe. The symptoms included violent agitation and signs consistent with serotonergic stimulation. Management focused on supportive care and controlling hyperthermia .
  • Comparative Analysis : In comparison to other NBOMe compounds like 25I-NBOMe and 25C-NBOMe, users reported similar hallucinogenic and stimulant effects but noted that 25B-NB3OMe had a distinct profile regarding cardiovascular toxicity .

Neurotoxicity Studies

In vitro studies have demonstrated that related compounds exhibit cytotoxicity towards neuronal cell lines such as SH-SY5Y and PC12. For instance:

  • Mechanism : Involves activation of the MAPK/ERK signaling cascade and inhibition of the Akt/PKB pathway.
  • Impact on Cardiomyocytes : Related compounds have shown reduced viability in cardiomyocyte cell lines (H9c2), indicating potential cardiac risks associated with high doses .

Properties

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGABHGBTSZVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.